
1-(4-Piperidinylmethyl)-3-pyrrolidinol dihydrochloride
Overview
Description
1-(4-Piperidinylmethyl)-3-pyrrolidinol dihydrochloride is a chemical compound that features a piperidine ring and a pyrrolidine ring. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and pharmacology. The presence of both piperidine and pyrrolidine rings makes it a versatile building block for the synthesis of more complex molecules.
Mechanism of Action
Target of Action
Piperidine derivatives, such as 1-(4-Piperidinylmethyl)-3-pyrrolidinol dihydrochloride, are known to have a wide range of targets due to their versatile structure . They are present in more than twenty classes of pharmaceuticals . .
Mode of Action
The mode of action of piperidine derivatives can vary greatly depending on their specific structure and target. They are known to interact with their targets in different ways, leading to various changes in cellular processes
Biochemical Pathways
Piperidine derivatives are known to affect a variety of biochemical pathways due to their wide range of biological activities . They have been utilized as anticancer, antiviral, antimalarial, antimicrobial, antifungal, antihypertension, analgesic, anti-inflammatory, anti-Alzheimer, antipsychotic, and/or anticoagulant agents
Result of Action
The result of a compound’s action is typically observed at the molecular and cellular levels. Piperidine derivatives have been reported to exhibit a wide range of effects, including cytotoxic activity against cancer cell lines . .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Piperidinylmethyl)-3-pyrrolidinol dihydrochloride typically involves the reaction of piperidine derivatives with pyrrolidine derivatives under controlled conditions. One common method includes the use of reductive amination, where a piperidine derivative is reacted with a pyrrolidine derivative in the presence of a reducing agent such as sodium borohydride or lithium aluminum hydride . The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification steps such as crystallization and recrystallization are employed to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
1-(4-Piperidinylmethyl)-3-pyrrolidinol dihydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to form alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur, where nucleophiles such as halides or alkoxides replace functional groups on the piperidine or pyrrolidine rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Halides, alkoxides, and other nucleophiles in the presence of suitable solvents like dichloromethane or ethanol.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
1-(4-Piperidinylmethyl)-3-pyrrolidinol dihydrochloride has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Biology: The compound can be used in the study of biological pathways and mechanisms, particularly those involving neurotransmitters and receptors.
Industry: It is utilized in the production of various chemicals and intermediates for industrial applications.
Comparison with Similar Compounds
Similar Compounds
1-Methyl-4-(4-piperidinyl)piperazine: This compound also contains a piperidine ring and is used in similar applications.
4-(4-Methylpiperazin-1-yl)piperidine: Another compound with a piperidine ring, used in medicinal chemistry and pharmacology.
Uniqueness
1-(4-Piperidinylmethyl)-3-pyrrolidinol dihydrochloride is unique due to the presence of both piperidine and pyrrolidine rings, which provide a versatile framework for the synthesis of complex molecules. Its dual-ring structure allows for diverse chemical modifications and applications in various fields.
Properties
IUPAC Name |
1-(piperidin-4-ylmethyl)pyrrolidin-3-ol;dihydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20N2O.2ClH/c13-10-3-6-12(8-10)7-9-1-4-11-5-2-9;;/h9-11,13H,1-8H2;2*1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YOHXIHOJVLGLJD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1CN2CCC(C2)O.Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H22Cl2N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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